Triphenylsilanethiol
CAS No.: 14606-42-9
Cat. No.: VC20966242
Molecular Formula: C18H16SSi
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14606-42-9 |
---|---|
Molecular Formula | C18H16SSi |
Molecular Weight | 292.5 g/mol |
IUPAC Name | triphenyl(sulfanyl)silane |
Standard InChI | InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
Standard InChI Key | MQDRKELSDPESDZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S |
Canonical SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Triphenylsilanethiol possesses a tetrahedral silicon center bound to three phenyl rings and a sulfhydryl group. The compound's molecular formula is C₁₈H₁₆SSi with a molecular weight of 292.47 g/mol . Its structural identity is represented by the following identifiers:
Parameter | Value |
---|---|
IUPAC Name | Triphenyl(sulfanyl)silane |
InChI | InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
InChI Key | MQDRKELSDPESDZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)Si(C3=CC=CC=C3)S |
CAS Number | 14606-42-9 |
Physical Properties
Triphenylsilanethiol typically appears as an off-white to pale yellow solid with the following physical properties:
Property | Value |
---|---|
Melting Point | 101-104°C |
Boiling Point | 152-158°C (at 0.06 Torr) |
Density | 1.12±0.1 g/cm³ (Predicted) |
pKa | 8.54±0.10 (Predicted) |
Solubility | Slightly soluble in chloroform and methanol |
Hydrolytic Sensitivity | Reacts slowly with moisture/water |
Form | Solid |
Color | Off-white to pale yellow |
The compound demonstrates moderate solubility in common organic solvents while exhibiting relatively slow reactivity toward moisture .
Synthesis and Preparation
Triphenylsilanethiol can be synthesized through various methodologies, with the most common approach involving the reaction of triphenylsilane with sulfur. The reaction typically proceeds according to the following equation:
(C₆H₅)₃SiH + S → (C₆H₅)₃SiSH
This synthesis is usually conducted under controlled conditions to ensure the formation of the desired thiol product with minimal side reactions. Industrial production employs similar routes but optimizes conditions for maximum yield and purity .
Commercial availability of triphenylsilanethiol varies, with suppliers offering the compound in different grades of purity (typically 95-98%) and quantities ranging from 250 mg to 25 g. The pricing structure reflects both quantity and purity, with research-grade material commanding premium prices .
Applications in Organic Chemistry
Radical Chain Reactions
One of the most significant applications of triphenylsilanethiol is its role in radical chain reactions. It serves as an effective polarity reversal catalyst that mediates hydrogen-atom transfer from the Si-H group of silanes to alkyl radicals. This property makes it particularly valuable in the reduction of alkyl halides to the corresponding alkanes .
In systematic studies, triphenylsilanethiol has demonstrated the ability to facilitate the radical chain reduction of alkyl halides, dialkyl sulfides, and O-alkyl S-methyl dithiocarbonates. This functionality provides an alternative to traditional tributylstannane-based methods, offering potentially less toxic reaction conditions .
Addition to Unsaturated Compounds
Triphenylsilanethiol shows remarkable reactivity in free radical addition to terminal alkynes. The scope and limitations of this compound as a solid hydrogen sulfide equivalent have been investigated in these reactions. The process yields triphenylsilylthioenol ether intermediates, which can be further deprotected with Cs₂CO₃ in the presence of various electrophiles to produce mixtures of E and Z vinyl sulfides .
Interestingly, researchers have discovered that the ratio of E and Z isomers can be controlled by varying the concentration of the starting alkynes, providing a method for stereoselective synthesis .
Germanium Coordination Chemistry
In extended applications, triphenylsilanethiol has been utilized in the synthesis of germanium coordination compounds. Based on thermogravimetric analysis (TGA) data, silanethiolate compounds derived from triphenylsilanethiol follow specific decomposition routes, potentially yielding either Ge(0) or Ge-S compounds. This demonstrates the utility of triphenylsilanethiol in inorganic and organometallic synthesis .
Chemical Reactivity
Thiol Group Reactions
The thiol functionality of triphenylsilanethiol confers specific reactivity patterns:
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Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids when treated with oxidizing agents.
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Nucleophilic Character: As a thiol, it exhibits nucleophilic properties, enabling reactions with electrophilic centers.
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Metal Coordination: The sulfur atom can coordinate with various metals, making it useful in coordination chemistry.
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Deprotection Reactions: Triphenylsilylthio groups formed from triphenylsilanethiol can be cleaved under specific conditions, making them valuable as protecting groups in organic synthesis .
Silicon-Related Reactions
The silicon center in triphenylsilanethiol also participates in various transformations:
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Hydrolysis: The Si-S bond exhibits sensitivity to hydrolysis, particularly under basic conditions.
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Bond Formation: The silicon center can participate in forming new bonds through various mechanisms.
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Tamao-Fleming Oxidation: As with other arylsilanes, compounds derived from triphenylsilanethiol may undergo Tamao-Fleming oxidation to afford corresponding alcohols .
Comparison with Similar Compounds
Triphenylsilanethiol stands distinct among silanethiols and related sulfur compounds due to its unique structural features:
Compound | Key Differences |
---|---|
Triphenylsilane | Lacks the thiol group but shares the triphenyl substitution pattern |
Trialkylsilanethiols | Contains alkyl instead of phenyl substituents, affecting reactivity |
Diphenylsilanethiol | Has two phenyl groups rather than three, altering electronic effects |
Organic thiols | Lack the silicon center, resulting in different chemical behaviors |
In radical chain reductions, triphenylsilanethiol functions as an effective catalyst similar to other thiols but with unique reactivity patterns due to the electronic influence of the three phenyl groups attached to silicon .
Recent Research Developments
Recent research has expanded the application scope of triphenylsilanethiol:
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Polymer Science: Investigations into its role in polymer synthesis have revealed potential applications in creating silicon-containing polymers with specific properties.
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Self-Assembled Monolayers: Studies have explored its capacity to form self-assembled monolayers on various surfaces, which has implications for surface modification technologies.
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Nanoparticle Synthesis: Emerging research suggests its utility in the synthesis and stabilization of certain types of nanoparticles .
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Asymmetric Synthesis: Some research indicates potential applications in stereoselective transformations, particularly in controlling E/Z isomerism in vinyl sulfide synthesis .
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